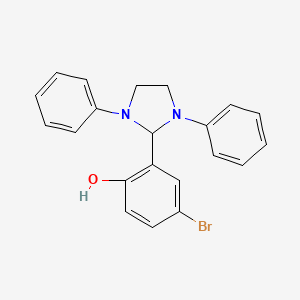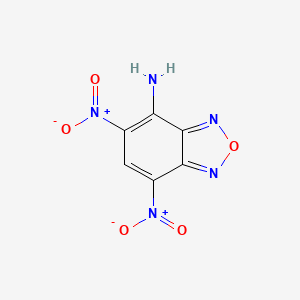
5-chloro-2-(methylthio)-4-(pyrrolidin-1-ylcarbonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to the family of pyrimidines, a class of nitrogen-containing heterocyclic compounds. Pyrimidines and their derivatives are of significant interest in medicinal chemistry due to their presence in many bioactive molecules and pharmaceutical agents.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, cyclization, and condensation reactions. While specific details on the synthesis of "5-chloro-2-(methylthio)-4-(pyrrolidin-1-ylcarbonyl)pyrimidine" are not directly available, related compounds have been synthesized through palladium-catalyzed coupling reactions and reactions with alkylamines, highlighting the versatility of pyrimidine chemistry in introducing various substituents and functional groups (Lee & Kim, 1993), (Tumkevičius & Masevičius, 2004).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed through X-ray crystallography and spectroscopic methods. These analyses reveal planar structures, bond lengths, and angles that indicate polarization and electronic distribution within the molecule. For related compounds, hydrogen bonding and other non-covalent interactions have been observed, contributing to the compounds' stability and reactivity (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are often influenced by the presence of electron-withdrawing or electron-donating substituents on the pyrimidine ring, affecting the compound's reactivity and the type of products formed (Saxena et al., 1988).
Eigenschaften
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-16-10-12-6-7(11)8(13-10)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYDQZNBNRHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5380537.png)



![2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5380554.png)
![2-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5380555.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5380562.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)
![N-cyclopropyl-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2E)-3-phenyl-2-propen-1-yl]acetamide](/img/structure/B5380577.png)

![4-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5380587.png)
![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)
![3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)
![N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5380635.png)